2-Chloro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]propanamide
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Overview
Description
2-Chloro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]propanamide is a synthetic organic compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]propanamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of an α-haloketone with a nitrile in the presence of a base.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Chlorination and Amidation: The final step involves the chlorination of the oxazole derivative followed by amidation with propanamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to produce the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized forms of the compound, such as carboxylic acids or ketones.
Reduction: Reduced forms, such as alcohols or amines.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the phenyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-phenylacetamide: Similar structure but lacks the oxazole ring.
2-Chloromethyl-2-phenylpropane: Similar structure but lacks the amide group.
Benzoxazole Derivatives: Contain a benzoxazole ring instead of an oxazole ring.
Uniqueness
2-Chloro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]propanamide is unique due to the presence of both the oxazole ring and the phenyl group, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-9(14)13(17)15-8-11-7-12(18-16-11)10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSOAYJRAPRLBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NOC(=C1)C2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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